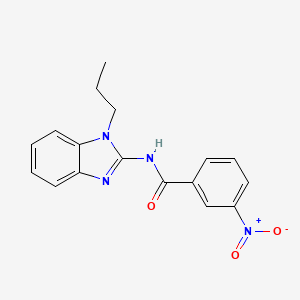

HS-243

Description

Properties

Molecular Formula |

C17H16N4O3 |

|---|---|

Molecular Weight |

324.33 g/mol |

IUPAC Name |

3-nitro-N-(1-propylbenzimidazol-2-yl)benzamide |

InChI |

InChI=1S/C17H16N4O3/c1-2-10-20-15-9-4-3-8-14(15)18-17(20)19-16(22)12-6-5-7-13(11-12)21(23)24/h3-9,11H,2,10H2,1H3,(H,18,19,22) |

InChI Key |

JLLIANWHDQWCMY-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

TAK-243: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAK-243 is a first-in-class, potent, and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1. As the apex enzyme in the ubiquitin-proteasome system (UPS), UBA1 initiates the cascade of ubiquitin conjugation that governs the stability of a vast array of cellular proteins. In cancer cells, which often exhibit a heightened dependence on the UPS to maintain proteostasis and manage the consequences of oncogenic stress, the inhibition of UBA1 by TAK-243 represents a compelling therapeutic strategy. This document provides a comprehensive technical overview of the mechanism of action of TAK-243, supported by quantitative preclinical data, detailed experimental protocols, and visualizations of the key pathways and processes involved.

Core Mechanism of Action: UBA1 Inhibition

TAK-243 functions as a mechanism-based inhibitor of UBA1.[1][2] It forms a covalent adduct with ubiquitin in the presence of ATP, creating a stable TAK-243-ubiquitin species that mimics the natural ubiquitin-adenylate intermediate.[3] This adduct then binds tightly to the active site of UBA1, preventing the enzyme from catalyzing the transfer of ubiquitin to E2 conjugating enzymes.[4] This action effectively shuts down the entire ubiquitin conjugation cascade.

The direct consequence of UBA1 inhibition is a rapid and global decrease in cellular levels of mono- and poly-ubiquitinated proteins.[5][6] Concurrently, there is an accumulation of free, unconjugated ubiquitin.[7] This disruption of the ubiquitin landscape is the primary event that triggers the downstream anti-cancer effects of TAK-243.

Downstream Cellular Consequences

The abrogation of protein ubiquitination by TAK-243 triggers a cascade of cellular stress responses, culminating in cancer cell death.

Proteotoxic Stress and the Unfolded Protein Response (UPR)

The inhibition of the UPS leads to the accumulation of misfolded and unfolded proteins, inducing a state of proteotoxic stress.[1] This overload of aberrant proteins activates the unfolded protein response (UPR), a signaling network originating from the endoplasmic reticulum (ER).[5][7] Treatment with TAK-243 has been shown to activate all three major branches of the UPR, mediated by the sensors PERK, IRE1α, and ATF6.[1][5] Chronic and unresolved UPR activation, as induced by TAK-243, shifts its signaling from a pro-survival to a pro-apoptotic state, contributing significantly to the drug's cytotoxic effects.

Cell Cycle Arrest

The proper progression of the cell cycle is tightly regulated by the timely degradation of key cell cycle proteins, a process dependent on ubiquitination. TAK-243-mediated inhibition of UBA1 disrupts this regulation, leading to cell cycle arrest, primarily at the G1 and G2/M phases.[3] This arrest prevents cancer cell proliferation and provides a window for the induction of apoptosis.

Impairment of DNA Damage Repair

Ubiquitination plays a critical role in the DNA damage response (DDR) by facilitating the recruitment of repair proteins to sites of DNA lesions. TAK-243 has been shown to impair DNA damage repair pathways.[4][8] This suggests a potential for synergistic combinations with DNA-damaging agents such as chemotherapy and radiation.

Induction of Apoptosis

The culmination of proteotoxic stress, sustained UPR activation, and cell cycle arrest is the induction of apoptosis.[5][7] TAK-243 treatment leads to the activation of caspases, including cleaved caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP), both of which are hallmarks of apoptosis.[9]

Quantitative Preclinical Data

The anti-cancer activity of TAK-243 has been demonstrated across a wide range of preclinical models.

In Vitro Cytotoxicity

TAK-243 exhibits potent cytotoxic activity against various cancer cell lines with IC50 values typically in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| NCI-H1184 | Small-Cell Lung Cancer | 10 | [8] |

| NCI-H196 | Small-Cell Lung Cancer | 367 | [8] |

| CU-ACC1 | Adrenocortical Carcinoma | ~100 | [10] |

| CU-ACC2 | Adrenocortical Carcinoma | <100 | [10] |

| NCI-H295R | Adrenocortical Carcinoma | >500 | [10] |

| U251 | Glioblastoma | ~50 | [5] |

| LN229 | Glioblastoma | ~100 | [5] |

| KB-3-1 | Epidermoid Carcinoma | 163 | [11] |

| KB-C2 (ABCB1-overexpressing) | Epidermoid Carcinoma | 6096 | [11] |

| OCI-AML2 | Acute Myeloid Leukemia | 15-40 | [12] |

| TEX | Acute Myeloid Leukemia | 15-40 | [12] |

| U937 | Acute Myeloid Leukemia | 15-40 | [12] |

| NB4 | Acute Myeloid Leukemia | 15-40 | [12] |

In Vivo Efficacy

TAK-243 has demonstrated significant anti-tumor activity in various xenograft models.

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| H295R | Adrenocortical Carcinoma | 20 mg/kg, i.p., twice weekly | Significant inhibition | [10] |

| OCI-AML2 | Acute Myeloid Leukemia | 20 mg/kg, s.c., twice weekly | Significant delay in tumor growth | [12] |

| LN229 | Glioblastoma | 10 mg/kg with 10 Gy IR | Prolonged survival | [12] |

Experimental Protocols

Cell Viability Assays

4.1.1. CellTiter-Glo® Luminescent Cell Viability Assay

-

Principle: Measures ATP as an indicator of metabolically active cells.

-

Protocol:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Treat cells with a serial dilution of TAK-243 for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

4.1.2. MTT Assay

-

Principle: Measures the reduction of MTT by mitochondrial dehydrogenases in viable cells.

-

Protocol:

-

Seed cells in 96-well plates and treat with TAK-243 as described above.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Western Blot Analysis

-

Principle: Detects specific proteins in a complex mixture.

-

Protocol:

-

Treat cells with TAK-243 for the desired time points.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on a 4-12% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against:

-

Ubiquitin (e.g., P4D1)

-

Cleaved PARP

-

Cleaved Caspase-3

-

UPR markers (PERK, p-eIF2α, ATF4, IRE1α, XBP1s, ATF6)

-

β-actin or GAPDH (as loading controls)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat cells with TAK-243 for the desired time.

-

Harvest cells, including any floating cells in the media.

-

Wash cells twice with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Conclusion

TAK-243 represents a novel and promising therapeutic agent that targets a fundamental cellular process highly active in cancer cells. Its mechanism of action, centered on the potent and selective inhibition of UBA1, leads to a multifaceted anti-tumor response characterized by proteotoxic stress, UPR activation, cell cycle arrest, and apoptosis. The robust preclinical data, including potent in vitro cytotoxicity and significant in vivo efficacy, underscore the therapeutic potential of TAK-243. The experimental protocols detailed herein provide a framework for the continued investigation and development of this and other UBA1 inhibitors in oncology. Further research into predictive biomarkers and rational combination strategies will be crucial for the successful clinical translation of this innovative therapeutic approach.

References

- 1. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, TAK-243, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts | Cancer Research Communications | American Association for Cancer Research [aacrjournals.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] UAE Inhibitor TAK-243 | Semantic Scholar [semanticscholar.org]

- 11. The ubiquitin-proteasome pathway inhibitor TAK-243 has major effects on calcium handling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

TAK-243: A Technical Guide to a First-in-Class UBA1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAK-243, also known as MLN7243, is a potent, first-in-class, and selective small-molecule inhibitor of the Ubiquitin-Activating Enzyme (UBA1), the apical enzyme in the ubiquitin-proteasome system (UPS).[1] By forming an irreversible covalent adduct with ubiquitin at the UBA1 active site, TAK-243 effectively blocks the entire ubiquitination cascade.[2][3] This disruption of protein homeostasis leads to the accumulation of unfolded proteins, induction of endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][4] Preclinical studies have demonstrated its broad anti-proliferative activity across a range of hematologic and solid tumors, both in vitro and in vivo.[2][3] This technical guide provides a comprehensive overview of TAK-243, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and key signaling pathways involved.

Mechanism of Action

The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of the majority of intracellular proteins, thereby regulating a multitude of processes including cell cycle progression, DNA repair, and signal transduction.[1][5] The process is initiated by UBA1 (E1), which activates ubiquitin in an ATP-dependent manner.

TAK-243 exerts its inhibitory effect through a unique mechanism. It forms a covalent adduct with ubiquitin, which then binds to the adenylation site of UBA1, effectively trapping the enzyme in an inactive state.[2][3] This prevents the transfer of ubiquitin to E2 conjugating enzymes, thereby halting the entire ubiquitination cascade.[5] The consequences of UBA1 inhibition by TAK-243 are profound and multifaceted, leading to:

-

Global Reduction in Protein Ubiquitination: Inhibition of UBA1 leads to a widespread decrease in both mono- and poly-ubiquitinated proteins.[2][6]

-

Induction of Proteotoxic Stress: The inability to clear misfolded or damaged proteins through the UPS results in their accumulation, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[1][6]

-

Cell Cycle Arrest: TAK-243 has been shown to induce cell cycle arrest at both the G1 and G2/M phases.[3]

-

Impairment of DNA Damage Repair: The UPS plays a crucial role in the DNA damage response. By inhibiting ubiquitination, TAK-243 can impair DNA repair pathways.[1][2]

-

Induction of Apoptosis: The culmination of these cellular stresses triggers programmed cell death, or apoptosis.[4][7]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of TAK-243 across various cancer models.

Table 1: In Vitro Efficacy of TAK-243

| Cancer Type | Cell Line(s) | IC50 / EC50 | Notes | Reference(s) |

| UBA1 Enzyme | - | 1 nM | In vitro enzyme assay. | [7][8][9][10] |

| Hematologic Malignancies | ||||

| Acute Myeloid Leukemia (AML) | OCI-AML2, TEX, U937, NB4 | 15-40 nM | 48-hour treatment. | [11][12] |

| Multiple Myeloma | MM1.S, MOLP-8 | ~25 nM | 24-hour treatment. | [7] |

| Primary Myeloma Cells | Patient-derived | 50-200 nM | 72-hour treatment. | [13] |

| Solid Tumors | ||||

| Small-Cell Lung Cancer (SCLC) | Various | Median: 15.8 nM (Range: 10.2 - 367.3 nM) | [2] | |

| General Cancer Cell Panel | 31 cell lines | 0.006 µM to 1.31 µM | [3][8] | |

| ABCB1-overexpressing cells | KB-C2 | 6.096 µM | Demonstrates resistance. | [14][15] |

| ABCB1-overexpressing cells | SW620/Ad300 | 1.991 µM | Demonstrates resistance. | [14][15] |

Table 2: In Vivo Efficacy of TAK-243

| Cancer Model | Dosing Regimen | Outcome | Reference(s) |

| Acute Myeloid Leukemia (AML) | |||

| OCI-AML2 Xenograft (SCID mice) | 20 mg/kg, twice weekly (subcutaneous) | Significant delay in tumor growth (T/C = 0.02). | [11] |

| Primary AML Xenograft (NOD-SCID mice) | 20 mg/kg, twice weekly (subcutaneous) | Reduced primary AML tumor burden. | [11] |

| Multiple Myeloma | |||

| MM1.S or MOLP-8 Xenograft (SCID mice) | 12.5 mg/kg, twice weekly (intravenous) | 60% and 73% tumor growth inhibition at 14 days, respectively. | [10] |

| Adrenocortical Carcinoma | |||

| H295R Xenograft (mice) | 10, 20 mg/kg for 29 days (intraperitoneal) | Significant inhibition of tumor growth. | [7] |

Experimental Protocols

This section provides an overview of common experimental methodologies used to study the effects of TAK-243.

Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic and anti-proliferative effects of TAK-243 on cancer cell lines.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of TAK-243 (e.g., 0-1000 nM) or DMSO as a vehicle control.[7]

-

Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[7][11][12]

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or WST-1 assay, according to the manufacturer's instructions.[10][16]

-

Data Analysis: Luminescence or absorbance is measured using a plate reader. IC50 or EC50 values are calculated by fitting the dose-response data to a nonlinear regression curve using software like GraphPad Prism.[16]

-

Western Blotting for Ubiquitination Status

-

Objective: To assess the effect of TAK-243 on global protein ubiquitination.

-

Methodology:

-

Cell Lysis: Cells treated with TAK-243 or DMSO are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against ubiquitin (e.g., P4D1). A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of TAK-243 in a living organism.

-

Methodology:

-

Tumor Implantation: Cancer cells (e.g., OCI-AML2) are subcutaneously injected into immunocompromised mice (e.g., SCID or NOD-SCID).[11]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

-

Treatment Administration: TAK-243 is administered via the desired route (e.g., subcutaneous, intravenous, or intraperitoneal) at a specified dose and schedule.[7][10][11] The control group receives a vehicle solution.

-

Monitoring: Tumor volume and mouse body weight are measured regularly.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors and organs may be harvested for further analysis (e.g., Western blotting, histology).[11]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key aspects of TAK-243's mechanism and experimental evaluation.

Caption: Mechanism of UBA1 inhibition by TAK-243.

Caption: Western blot workflow for ubiquitination analysis.

Caption: In vivo xenograft study workflow.

Resistance Mechanisms

A potential mechanism of resistance to TAK-243 is the overexpression of the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein or MDR1).[14][15][17] ABCB1 is a drug efflux pump that can actively transport TAK-243 out of the cancer cell, thereby reducing its intracellular concentration and cytotoxic activity.[17] Studies have shown that cell lines overexpressing ABCB1 exhibit significantly higher IC50 values for TAK-243, and this resistance can be reversed by co-treatment with an ABCB1 inhibitor.[14][15] Additionally, acquired missense mutations in the adenylation domain of UBA1 have been identified in AML cells selected for TAK-243 resistance, which may interfere with drug binding.[12][18]

Conclusion

TAK-243 represents a novel and promising therapeutic strategy for a variety of cancers by targeting the apex of the ubiquitin-proteasome system. Its unique mechanism of action, potent preclinical activity, and ongoing clinical evaluation underscore its potential as a valuable addition to the oncology armamentarium.[2][19] Further research into its combination with other anti-cancer agents and the management of potential resistance mechanisms will be crucial for its successful clinical development. This guide provides a foundational understanding of TAK-243 for researchers and drug development professionals seeking to explore the therapeutic potential of UBA1 inhibition.

References

- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Facebook [cancer.gov]

- 5. UBA1: At the Crossroads of Ubiquitin Homeostasis and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. glpbio.com [glpbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. TAK-243 | MLN7243 | UAE inhibitor | TargetMol [targetmol.com]

- 11. TAK-243 Is a Selective UBA1 Inhibitor That Displays Preclinical Activity in Acute Myeloid Leukemia (AML) | Blood | American Society of Hematology [ashpublications.org]

- 12. researchgate.net [researchgate.net]

- 13. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 [imrpress.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, TAK-243, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Facebook [cancer.gov]

Preclinical Evaluation of TAK-243: A Ubiquitin-Activating Enzyme Inhibitor for the Treatment of Solid Tumors

A Technical Guide for Researchers and Drug Development Professionals

Abstract

TAK-243, a first-in-class, potent, and selective inhibitor of the ubiquitin-activating enzyme (UAE, also known as UBA1), has demonstrated significant preclinical antitumor activity across a range of solid tumors. By forming a covalent adduct with ubiquitin, TAK-243 blocks the initial and critical step of the ubiquitin-proteasome system (UPS), leading to an accumulation of ubiquitinated proteins, induction of proteotoxic stress, and ultimately, cancer cell apoptosis. This technical guide provides a comprehensive overview of the preclinical evaluation of TAK-243 in solid tumors, detailing its mechanism of action, summarizing key in vitro and in vivo efficacy data, and outlining the experimental protocols utilized in these seminal studies.

Introduction

The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, thereby regulating a multitude of cellular processes including cell cycle progression, DNA damage repair, and signal transduction. The pivotal role of the UPS in maintaining cellular homeostasis has made it an attractive target for cancer therapy. TAK-243 (formerly MLN7243) represents a novel therapeutic strategy that targets the apex of the ubiquitination cascade, the E1 activating enzyme UAE.[1] This upstream inhibition offers a distinct mechanism of action compared to proteasome inhibitors and presents a promising avenue for overcoming drug resistance. Preclinical studies have highlighted the broad therapeutic potential of TAK-243 in both hematological malignancies and solid tumors.[2][3]

Mechanism of Action

TAK-243 is a mechanism-based inhibitor that selectively targets UAE.[4] The process begins with the ATP-dependent adenylation of the C-terminus of ubiquitin by UAE. TAK-243 then forms a stable TAK-243-ubiquitin adduct, which prevents the transfer of ubiquitin to E2 conjugating enzymes.[5] This blockade of the ubiquitination cascade leads to a depletion of cellular ubiquitin conjugates, resulting in:

-

Induction of Proteotoxic Stress: The accumulation of misfolded and unfolded proteins triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately leading to apoptosis.[2][6]

-

Disruption of Cell Cycle Progression: The degradation of key cell cycle regulatory proteins is inhibited, causing cell cycle arrest.[4][5]

-

Impairment of DNA Damage Repair: The ubiquitination-dependent signaling pathways crucial for DNA damage repair, such as the Fanconi Anemia (FA) and translesion synthesis (TLS) pathways, are disrupted.[7]

In Vitro Efficacy in Solid Tumor Cell Lines

TAK-243 has demonstrated potent cytotoxic activity across a broad panel of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar concentrations.

| Tumor Type | Cell Line(s) | IC50 Range (nM) | Reference(s) |

| Adrenocortical Carcinoma | H295R, CU-ACC1, etc. | Not explicitly stated, but showed potent activity | [2] |

| Glioblastoma | Various GBM cell lines | 15.64 - 396.3 | [8] |

| Primary Glioblastoma Cells | Various primary cells | 23.42 - 936.8 | [8] |

| Small-Cell Lung Cancer | 26 SCLC cell lines | 10.2 - 367.3 (Median: 15.8) | [3][9] |

| Acute Myeloid Leukemia | OCI-AML2, TEX, U937, NB4 | 15 - 40 | [10] |

| Drug-Resistant Cell Lines | KB-C2, SW620/Ad300 | Higher IC50s due to ABCB1 overexpression | [11][12] |

In Vivo Efficacy in Solid Tumor Xenograft Models

The antitumor activity of TAK-243 has been confirmed in various in vivo xenograft models of solid tumors.

| Tumor Type | Animal Model | Dosing Regimen | Outcome | Reference(s) |

| Adrenocortical Carcinoma | H295R mouse xenograft | 20 mg/kg, intraperitoneally, twice weekly | Significant tumor growth inhibition | [13] |

| Adrenocortical Carcinoma | CU-ACC1 mouse xenograft | 10 mg/kg, intraperitoneally, twice weekly (in combination) | Synergistic tumor suppressive effects with Venetoclax | [2] |

| Multiple Myeloma | MM1.S and MOLP-8 xenograft models | 12.5 mg/kg and 25 mg/kg, IV, twice weekly for 2 weeks | 60% and 73% tumor growth inhibition at 12.5 mg/kg, respectively. Greater inhibition at 25 mg/kg. | [6] |

Combination Therapies

The unique mechanism of action of TAK-243 provides a strong rationale for its use in combination with other anticancer agents, particularly those that induce DNA damage or proteotoxic stress.

-

With BCL2 Inhibitors (Venetoclax, Navitoclax): Highly synergistic effects have been observed in preclinical models of adrenocortical carcinoma, including patient-derived organoids and mouse xenografts.[2][14]

-

With Standard Chemotherapies (Mitotane, Etoposide, Cisplatin): Additive or synergistic effects were seen in adrenocortical carcinoma models.[2]

-

With Genotoxic Agents (Carboplatin, Docetaxel, Radiation): TAK-243 prevents DNA damage repair, leading to synergistic or additive antitumor benefits when combined with these agents.[3][7]

-

With PARP Inhibitors (Olaparib): Synergy was observed in small-cell lung cancer cell lines and a patient-derived xenograft model.[3][15]

Mechanisms of Resistance

Preclinical investigations have identified potential mechanisms of resistance to TAK-243:

-

ABCB1 (MDR1) Efflux Pump: Overexpression of the ABCB1 drug efflux pump can lead to reduced intracellular accumulation of TAK-243 and subsequent resistance.[2][11][12]

-

UBA1 Mutations: Acquired missense mutations in the adenylation domain of UBA1 can interfere with TAK-243 binding, leading to resistance.[10][16]

Experimental Protocols

In Vitro Cell Viability Assays

-

Cell Lines: A diverse panel of human cancer cell lines relevant to the tumor type of interest were used.

-

Culture Conditions: Cells were maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of TAK-243 for a specified duration (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability was typically measured using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or CCK-8 assay, which quantify ATP levels or metabolic activity, respectively. IC50 values were calculated using non-linear regression analysis.[8]

Western Blotting for Pharmacodynamic Markers

-

Sample Preparation: Cells were treated with TAK-243 for various time points and at different concentrations. Cell lysates were prepared using a suitable lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against proteins of interest (e.g., ubiquitinated proteins, free ubiquitin, UPR markers like ATF-6 and XBP1s, and apoptosis markers like cleaved caspase-3).[2][6] Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Animal Models: Immunodeficient mice (e.g., SCID or nude mice) were used.

-

Tumor Implantation: Human cancer cells were subcutaneously or orthotopically implanted into the mice.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. TAK-243 was administered via a specified route (e.g., intraperitoneally or intravenously) and schedule.

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Endpoint: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., histology, Western blotting).[2][6][13]

Conclusion

The preclinical data for TAK-243 provide a strong foundation for its clinical development in a variety of solid tumors. Its novel mechanism of action, potent single-agent activity, and synergistic effects in combination with other anticancer therapies underscore its potential to address unmet needs in oncology. Further investigation into predictive biomarkers of response and mechanisms of resistance will be crucial for optimizing its clinical application and improving patient outcomes.

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeting the Ubiquitin-Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 [imrpress.com]

- 12. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, TAK-243, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

TAK-243's Induction of the Unfolded Protein Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-243, a first-in-class inhibitor of the Ubiquitin-Activating Enzyme (UAE or UBA1), has demonstrated potent anti-neoplastic activity in a variety of preclinical cancer models. Its mechanism of action converges on the disruption of the ubiquitin-proteasome system (UPS), leading to an accumulation of ubiquitinated proteins and profound cellular stress.[1] A primary consequence of this proteotoxic stress is the activation of the Unfolded Protein Response (UPR), an intricate signaling network that governs cellular fate in response to endoplasmic reticulum (ER) stress.[2] This technical guide provides an in-depth exploration of the TAK-243-induced UPR, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows.

Introduction: The Ubiquitin-Proteasome System and the Role of TAK-243

The ubiquitin-proteasome system is a critical cellular machinery responsible for maintaining protein homeostasis through the degradation of misfolded or damaged proteins. The initiation of this cascade is catalyzed by the Ubiquitin-Activating Enzyme (UAE), which activates ubiquitin for subsequent transfer to target proteins.[3] TAK-243 functions as a potent and specific inhibitor of UAE, effectively halting the initial step of protein ubiquitination.[4] This blockade leads to the accumulation of unfolded and misfolded proteins, primarily within the endoplasmic reticulum, triggering a state of ER stress.[2]

The Unfolded Protein Response (UPR)

The UPR is a tripartite signaling pathway originating from the ER, designed to mitigate ER stress and restore proteostasis. However, under conditions of severe or prolonged stress, the UPR can switch from a pro-survival to a pro-apoptotic response. The three canonical branches of the UPR are mediated by the following ER-resident sensor proteins:

-

PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis while selectively promoting the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP.

-

IRE1 (Inositol-requiring enzyme 1): Activated IRE1 possesses both kinase and endoribonuclease activity. Its most well-characterized function is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases to release its active cytosolic fragment. This fragment then migrates to the nucleus to activate the transcription of ER chaperones and other UPR target genes.

TAK-243-Induced UPR: A Mechanistic Overview

TAK-243-mediated inhibition of UAE leads to the robust activation of all three branches of the UPR.[5] The accumulation of non-degraded, misfolded proteins in the ER triggers the dissociation of the master ER chaperone BiP/GRP78 from the UPR sensors, leading to their activation.[2] This comprehensive activation of the UPR signaling network ultimately contributes to the pro-apoptotic effects of TAK-243 in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of TAK-243 on various cancer cell lines, focusing on its potency and its impact on UPR markers.

Table 1: In Vitro Potency of TAK-243 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MM1.S | Multiple Myeloma | 16.8 | [5] |

| U266 | Multiple Myeloma | ~50 | [5] |

| CU-ACC1 | Adrenocortical Carcinoma | 2.5 | |

| CU-ACC2 | Adrenocortical Carcinoma | 1.8 | |

| NCI-H295R | Adrenocortical Carcinoma | 11.2 | |

| OCI-LY3 | Diffuse Large B-cell Lymphoma | ~10 | [2] |

| SUDHL-4 | Diffuse Large B-cell Lymphoma | ~25 | [2] |

| U251 | Glioblastoma | Not specified | [6] |

| LN229 | Glioblastoma | Not specified | [6] |

Table 2: Effect of TAK-243 on UPR Markers

| Cell Line | Treatment | UPR Marker | Change | Reference |

| MM1.S | 50 nM TAK-243 | p-PERK | Increased | [5] |

| MM1.S | 50 nM TAK-243 | ATF-6 (cleaved) | Increased | [5] |

| MM1.S | 50 nM TAK-243 | XBP1s | Increased | [5] |

| U266 | 200 nM TAK-243 | p-PERK | Increased | [5] |

| U266 | 200 nM TAK-243 | ATF-6 (cleaved) | Increased | [5] |

| U266 | 200 nM TAK-243 | XBP1s | Increased | [5] |

| CU-ACC1 | 500 nM TAK-243 (4h) | p-PERK | Increased | |

| CU-ACC2 | 500 nM TAK-243 (4h) | p-PERK | Increased | |

| NCI-H295R | 500 nM TAK-243 (4h) | IRE1α | Increased | |

| NCI-H295R | 500 nM TAK-243 (4h) | ATF6 | Increased | |

| OCI-LY3 | 100 nM TAK-243 (4h) | GRP78 | Increased | [2] |

| OCI-LY3 | 100 nM TAK-243 (4h) | p-eIF2α | Increased | [2] |

| OCI-LY3 | 100 nM TAK-243 (4h) | CHOP | Increased | [2] |

| U251 | 100 nM TAK-243 (24h) | p-PERK | Increased | [6] |

| U251 | 100 nM TAK-243 (24h) | p-IRE1α | Increased | [6] |

| U251 | 100 nM TAK-243 (24h) | XBP1s | Increased | [6] |

| LN229 | 100 nM TAK-243 (24h) | p-PERK | Increased | [6] |

| LN229 | 100 nM TAK-243 (24h) | p-IRE1α | Increased | [6] |

| LN229 | 100 nM TAK-243 (24h) | XBP1s | Increased | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the TAK-243-induced UPR.

Western Blot Analysis for UPR Markers (p-PERK, ATF6, etc.)

Objective: To detect the protein levels and phosphorylation status of key UPR markers.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (specific for p-PERK, total PERK, cleaved ATF6, etc.).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Lysis: Treat cells with TAK-243 at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Normalize protein amounts and resolve by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.

Quantitative PCR (qPCR) for XBP1 Splicing

Objective: To quantify the level of spliced XBP1 (XBP1s) mRNA as a marker of IRE1 activation.

Materials:

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix (e.g., SYBR Green).

-

Primers specific for spliced XBP1 and a housekeeping gene (e.g., GAPDH).

Procedure:

-

RNA Extraction: Treat cells with TAK-243 and extract total RNA.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform qPCR using primers for XBP1s and a housekeeping gene.

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of XBP1s.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following TAK-243 treatment.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit.

-

Flow cytometer.

Procedure:

-

Cell Treatment: Treat cells with TAK-243.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Visualizing the Molecular Pathways and Workflows

Signaling Pathway of TAK-243-Induced UPR

Caption: Signaling pathway of TAK-243-induced Unfolded Protein Response.

Experimental Workflow for Investigating TAK-243-Induced UPR

Caption: Experimental workflow for studying TAK-243-induced UPR.

Conclusion

TAK-243 represents a novel therapeutic strategy that targets the ubiquitin-proteasome system at its apex. Its ability to induce a robust and sustained unfolded protein response provides a strong rationale for its anti-cancer activity. The comprehensive activation of the PERK, IRE1, and ATF6 pathways underscores the profound proteotoxic stress elicited by UAE inhibition. This technical guide provides a foundational understanding of the molecular mechanisms and experimental approaches for investigating the TAK-243-induced UPR, serving as a valuable resource for researchers in the field of cancer biology and drug development. Further investigation into the intricate crosstalk between the UPR and other cellular signaling pathways will undoubtedly unveil additional therapeutic opportunities and potential combination strategies to enhance the efficacy of TAK-243.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Active Protein Neddylation or Ubiquitylation Is Dispensable for Stress Granule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

Targeting the Ubiquitin-Proteasome System with TAK-243: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TAK-243 (MLN7243), a first-in-class inhibitor of the ubiquitin-activating enzyme (UAE or UBA1). By targeting the initial step of the ubiquitin-proteasome system (UPS), TAK-243 offers a novel therapeutic strategy for various malignancies. This document details the mechanism of action of TAK-243, its effects on cancer cells, quantitative data from preclinical studies, and detailed protocols for key experimental assays.

Core Mechanism of Action

TAK-243 is a potent and selective small-molecule inhibitor of UAE, the primary E1 enzyme responsible for initiating the ubiquitination cascade.[1][2] Ubiquitination is a critical post-translational modification that governs protein stability and function, impacting numerous cellular processes, including cell cycle progression, DNA damage repair, and signal transduction.

TAK-243 forms a covalent adduct with ubiquitin in an ATP-dependent manner, which then non-covalently binds to and inhibits UAE.[3] This inhibition prevents the transfer of ubiquitin to E2 conjugating enzymes, leading to a global disruption of protein ubiquitination.[4] The downstream consequences of UAE inhibition by TAK-243 include:

-

Induction of Proteotoxic Stress: The accumulation of misfolded and unfolded proteins due to impaired degradation leads to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR).[4][5]

-

Cell Cycle Arrest: TAK-243 has been shown to cause cell cycle arrest, particularly at the G2/M phase.[5]

-

Apoptosis Induction: The culmination of proteotoxic stress and disruption of critical cellular signaling pathways ultimately leads to programmed cell death (apoptosis).[4][5]

-

Impairment of DNA Damage Repair: Inhibition of ubiquitination disrupts key signaling events in DNA damage repair pathways.[2]

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo activity of TAK-243 across various cancer models.

Table 1: In Vitro Activity of TAK-243 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 (nM) | Assay Duration |

| A panel of myeloma cell lines | Multiple Myeloma | Varies | 24 hours |

| 26 SCLC cell lines | Small-Cell Lung Cancer | Median EC50: 15.8 (Range: 10.2 - 367.3) | 3 days |

| NCI-H1184 | Small-Cell Lung Cancer | 10 | 3 days |

| NCI-H196 | Small-Cell Lung Cancer | 367 | 3 days |

| A panel of 13 cancer cell lines | Various | Varies (2- to 40-fold reduction with A-196) | 72 hours |

| ACC cell lines | Adrenocortical Carcinoma | Varies | 72 hours |

| GBM cell lines | Glioblastoma | 15.64 - 396.3 | 72 hours |

| Primary GBM cells | Glioblastoma | 23.42 - 936.8 | 72 hours |

| Hematologic and solid tumor cell lines | Various | 6 - 1310 | Not Specified |

IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values represent the concentration of TAK-243 required to inhibit or affect a biological process by 50%.[6][7][8][9][10][11]

Table 2: In Vivo Efficacy of TAK-243 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition |

| MM1.S and MOLP-8 | Multiple Myeloma | 12.5 mg/kg or 25 mg/kg IV, twice weekly for 2 weeks | 60% and 73% inhibition at 12.5 mg/kg on day 14 |

| SCRX-Lu149 CN PDX | Small-Cell Lung Cancer | 20 mg/kg with radiotherapy (2 Gy x 4) | 91% inhibition with combination therapy on day 14 |

| JHU-LX33 SCLC PDX | Small-Cell Lung Cancer | 20 mg/kg with olaparib (50 mg/kg) | 66% inhibition with combination therapy on day 15 |

| H295R | Adrenocortical Carcinoma | 20 mg/kg intraperitoneally, twice weekly | Significant inhibition |

| GSC2-derived intracranial | Glioblastoma | 10 or 20 mg/kg intraperitoneally, twice a week for 4 weeks | Significant suppression of tumor growth |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 25 mg/kg IV (single dose) | Pharmacodynamic response observed |

| PHTX-132Lu | Non-Small Cell Lung Cancer | 25 mg/kg IV (single dose) | Pharmacodynamic response observed |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Indicated doses, biweekly | Antitumor activity observed |

| HCT-116 | Colon Cancer | Indicated doses, biweekly | Antitumor activity observed |

| PHTX-132Lu | Non-Small Cell Lung Cancer | Indicated doses, biweekly | Antitumor activity observed |

| MM1.S | Multiple Myeloma | Indicated doses, biweekly | Antitumor activity observed |

IV: Intravenous; PDX: Patient-Derived Xenograft.[3][6][12][13][14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of TAK-243.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the number of viable cells in culture based on the quantification of ATP.[3][6][16][17][18]

Materials:

-

Opaque-walled multiwell plates (96- or 384-well)

-

Mammalian cells in culture medium

-

CellTiter-Glo® Reagent (Promega)

-

Orbital shaker

-

Luminometer

Procedure:

-

Cell Plating: Seed cells in opaque-walled multiwell plates at a desired density in a final volume of 100 µL (96-well) or 25 µL (384-well) of culture medium. Include control wells with medium only for background luminescence.

-

Compound Treatment: Add TAK-243 at various concentrations to the experimental wells.

-

Incubation: Incubate the plates for the desired period (e.g., 72 hours) under standard cell culture conditions.

-

Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).

-

Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Record the luminescence using a plate reader.

Western Blot for Ubiquitinated Proteins

This protocol describes the detection of ubiquitinated proteins by Western blot.[7][13][14][19]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., NEM, IAA)

-

Protein quantitation assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against ubiquitin or specific ubiquitinated proteins

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells treated with TAK-243 or control in lysis buffer. Quantify protein concentration.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Ubiquitinated proteins will appear as a high-molecular-weight smear or ladder.

Immunohistochemistry (IHC) for Cleaved Caspase-3

This protocol outlines the detection of apoptosis in tissue sections by staining for cleaved caspase-3.[15][20][21][22]

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody against cleaved caspase-3

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB chromogen substrate

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform heat-induced epitope retrieval.

-

Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Blocking: Block non-specific binding sites with blocking solution.

-

Primary Antibody Incubation: Incubate with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody.

-

Signal Amplification: Incubate with streptavidin-HRP conjugate.

-

Chromogen Development: Add DAB substrate and monitor for color development.

-

Counterstaining: Counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

Cell Proliferation Assay (EdU Incorporation)

This protocol measures DNA synthesis as an indicator of cell proliferation using 5-ethynyl-2'-deoxyuridine (EdU).[1][12][23][24]

Materials:

-

EdU solution (e.g., 10 mM)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click-iT® reaction cocktail (containing a fluorescent azide)

-

Flow cytometer

Procedure:

-

EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for a defined period (e.g., 2 hours).

-

Cell Harvest and Fixation: Harvest the cells and fix them.

-

Permeabilization: Permeabilize the cells.

-

Click-iT® Reaction: Incubate the cells with the Click-iT® reaction cocktail for 30 minutes at room temperature, protected from light.

-

Washing: Wash the cells with permeabilization buffer.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer to detect the fluorescent signal from the incorporated EdU.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by TAK-243 and a general experimental workflow for its evaluation.

The Ubiquitin-Proteasome System and the Action of TAK-243

References

- 1. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]

- 4. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts | Cancer Research Communications | American Association for Cancer Research [aacrjournals.org]

- 5. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Protein-Protein Interactions in the Ubiquitin-Proteasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]

- 14. Identification of Ubiquitinated Proteins [labome.com]

- 15. Caspase 3 role and immunohistochemical expression in assessment of apoptosis as a feature of H1N1 vaccine-caused Drug-Induced Liver Injury (DILI) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. OUH - Protocols [ous-research.no]

- 17. ch.promega.com [ch.promega.com]

- 18. promega.com [promega.com]

- 19. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cancer Histology Core [pathbio.med.upenn.edu]

- 21. biocare.net [biocare.net]

- 22. researchgate.net [researchgate.net]

- 23. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]

- 24. vectorlabs.com [vectorlabs.com]

TAK-243: A Technical Guide to its Effects on Cellular Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAK-243, also known as MLN7243, is a first-in-class, potent, and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1.[1][2][3] As the apex enzyme in the ubiquitin-proteasome system (UPS), UBA1 plays a critical role in the initial step of ubiquitination, a post-translational modification essential for maintaining cellular protein homeostasis.[2] Dysregulation of the UPS is implicated in the pathogenesis of numerous diseases, including cancer, making it a compelling target for therapeutic intervention. TAK-243 covalently binds to ubiquitin to form a TAK-243-ubiquitin adduct, which then inhibits UBA1.[1][4] This inhibition disrupts the entire ubiquitination cascade, leading to a depletion of ubiquitin-protein conjugates, induction of proteotoxic stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2] This technical guide provides an in-depth overview of TAK-243's mechanism of action, its effects on cellular ubiquitination, and detailed protocols for key experiments to study its activity.

Mechanism of Action

TAK-243 acts as a mechanism-based inhibitor of UBA1. The process of ubiquitin activation by UBA1 begins with the ATP-dependent adenylation of the C-terminal glycine of ubiquitin, forming a ubiquitin-AMP intermediate.[5] TAK-243 mimics this intermediate and forms a covalent adduct with ubiquitin at the UBA1 active site.[1][5] This irreversible inhibition prevents the transfer of ubiquitin to E2 conjugating enzymes, thereby halting the entire ubiquitination cascade.[6]

Signaling Pathway of TAK-243 Action

Caption: Mechanism of TAK-243 inhibition of the ubiquitination cascade and downstream cellular effects.

Quantitative Data

The potency of TAK-243 has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values demonstrate its significant anti-proliferative activity.

Table 1: In Vitro Potency of TAK-243 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 / EC50 (nM) | Reference(s) |

| MM1.S | Multiple Myeloma | Viability | 25 | [4] |

| MOLP-8 | Multiple Myeloma | Viability | ~40 (TP53 suppressed) | [4] |

| OCI-AML2 | Acute Myeloid Leukemia | Viability | 15-40 | [7] |

| TEX | Acute Myeloid Leukemia | Viability | 15-40 | [7] |

| U937 | Acute Myeloid Leukemia | Viability | 15-40 | [7] |

| NB4 | Acute Myeloid Leukemia | Viability | 15-40 | [7] |

| SCLC cell lines | Small-Cell Lung Cancer | Viability | median 15.8 | [6] |

| GBM cell lines | Glioblastoma | Viability | 15.64 - 396.3 | [8] |

| KB-3-1 | Cervical Cancer | Viability | 163 | [9][10] |

| KB-C2 | Cervical Cancer (ABCB1 overexp.) | Viability | 6096 | [9][10] |

| SW620 | Colorectal Cancer | Viability | 70 | [9] |

| SW620/Ad300 | Colorectal Cancer (ABCB1 overexp.) | Viability | 1991 | [9] |

Table 2: Selectivity of TAK-243 for UBA1 over other E1 Enzymes

| E1 Enzyme | IC50 (nM) | Reference(s) |

| UBA1 (UAE) | 1 ± 0.2 | [3][11] |

| UBA6 (Fat10-activating) | 7 ± 3 | [3][11] |

| NAE (NEDD8-activating) | 28 ± 11 | [3][11] |

| SAE (SUMO-activating) | 850 ± 180 | [3][11] |

| UBA7 (ISG15-activating) | 5,300 ± 2,100 | [3][11] |

| ATG7 (Autophagy-activating) | >10,000 | [3][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of TAK-243 on cellular ubiquitination and downstream pathways.

Western Blotting for Ubiquitination Status

This protocol is used to visualize the global changes in protein ubiquitination following TAK-243 treatment.

Materials:

-

Cells of interest

-

TAK-243

-

Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Ubiquitin (e.g., P4D1 or FK2), anti-UBA1, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of TAK-243 or vehicle (DMSO) for the desired time points (e.g., 2, 4, 6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and deubiquitinase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-ubiquitin) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Viability Assay (CCK-8)

This colorimetric assay measures cell viability by assessing the metabolic activity of the cells.

Materials:

-

Cells of interest

-

96-well plates

-

TAK-243

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of TAK-243 or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Immunoprecipitation of Ubiquitinated Proteins

This technique is used to isolate and enrich ubiquitinated proteins to identify specific substrates.

Materials:

-

Cell lysates treated with TAK-243 or vehicle

-

Antibody against the protein of interest or ubiquitin-binding domains (e.g., TUBE, UBA)

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blotting reagents (as described in 3.1)

Procedure:

-

Lysate Preparation: Prepare cell lysates as described for western blotting, ensuring the presence of deubiquitinase inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with the antibody of interest overnight at 4°C with gentle rotation.

-

Bead Binding: Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using an anti-ubiquitin antibody to detect the ubiquitination status of the target protein.

Experimental Workflow: Assessing TAK-243's Effect on a Target Protein's Ubiquitination

Caption: A typical experimental workflow to analyze both global and target-specific ubiquitination changes induced by TAK-243.

Downstream Cellular Effects

Inhibition of UBA1 by TAK-243 triggers a cascade of cellular events beyond the immediate depletion of ubiquitinated proteins.

-

Induction of the Unfolded Protein Response (UPR) and ER Stress: The accumulation of misfolded and unfolded proteins due to impaired degradation leads to endoplasmic reticulum (ER) stress and activation of the UPR.[1][12]

-

Cell Cycle Arrest: TAK-243 treatment causes a block in the G2/M phase of the cell cycle, preventing cell division.[5][12]

-

DNA Damage: The impairment of DNA damage repair pathways, which are dependent on ubiquitination, results in the accumulation of DNA damage.[2]

-

Apoptosis: The culmination of proteotoxic stress, ER stress, cell cycle arrest, and DNA damage ultimately leads to the induction of programmed cell death (apoptosis).[1][4]

Conclusion

TAK-243 is a powerful tool for studying the intricacies of the ubiquitin-proteasome system and holds significant promise as a therapeutic agent in oncology. Its potent and selective inhibition of UBA1 provides a unique mechanism to disrupt cellular protein homeostasis, leading to cancer cell death. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate the effects of TAK-243 and explore its full therapeutic potential.

References

- 1. Cellular thermal shift assay. [bio-protocol.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Optimising methods for the preservation, capture and identification of ubiquitin chains and ubiquitylated proteins by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A spectrophotometric assay for conjugation of ubiquitin and ubiquitin-like proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. ptglab.com [ptglab.com]

- 9. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. wp.uthscsa.edu [wp.uthscsa.edu]

- 12. ucl.ac.uk [ucl.ac.uk]

The Molecular Targets of TAK-243: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-243, also known as MLN7243, is a first-in-class, potent, and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1.[1][2][3] As the apex enzyme in the ubiquitin-proteasome system (UPS), UBA1 plays a critical role in the initial step of ubiquitination, a post-translational modification essential for regulating a vast array of cellular processes. The dysregulation of the UPS is a hallmark of many cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular targets of TAK-243, its mechanism of action, and the experimental protocols used to elucidate its activity.

Core Molecular Target: Ubiquitin-Activating Enzyme (UBA1)

The primary molecular target of TAK-243 is the ubiquitin-activating enzyme (UBA1).[1][2][3] UBA1 is the principal E1 enzyme responsible for activating ubiquitin, a crucial step that initiates the entire ubiquitination cascade.

Mechanism of Action

TAK-243 is a mechanism-based inhibitor that functions through substrate-assisted inhibition. It forms a covalent adduct with ubiquitin in the presence of ATP, mimicking the ubiquitin-adenylate intermediate. This TAK-243-ubiquitin adduct then binds to and inhibits UBA1, preventing the transfer of ubiquitin to E2 conjugating enzymes.[4][5] This irreversible inhibition effectively shuts down the majority of cellular ubiquitination.

Quantitative Data on TAK-243 Activity

The potency of TAK-243 has been evaluated across a wide range of cancer cell lines and in biochemical assays. The following tables summarize key quantitative data.

Table 1: Biochemical Activity of TAK-243

| Target Enzyme | Assay Type | IC50 (nM) | Reference(s) |

| UBA1 (UAE) | UBCH10 E2 transthiolation | 1 ± 0.2 | [6][7] |

| UBA6 | Biochemical Inhibition Assay | 7 ± 3 | [6] |

| NAE (NEDD8-AE) | Biochemical Inhibition Assay | 28 ± 11 | [6] |

| SAE (SUMO-AE) | Biochemical Inhibition Assay | 850 ± 180 | [6] |

| UBA7 (ISG15-AE) | Biochemical Inhibition Assay | 5,300 ± 2,100 | [6] |

| ATG7 | Biochemical Inhibition Assay | >10,000 | [6] |

Table 2: Cellular Activity of TAK-243 in Selected Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50/EC50 (nM) | Reference(s) |

| OCI-AML2 | Acute Myeloid Leukemia | Cell Viability | 15-40 | [5] |

| TEX | Acute Myeloid Leukemia | Cell Viability | 15-40 | [5] |

| U937 | Acute Myeloid Leukemia | Cell Viability | 15-40 | [5] |

| NB4 | Acute Myeloid Leukemia | Cell Viability | 15-40 | [5] |

| NCI-H1184 | Small-Cell Lung Cancer | Cell Viability | 10 | [8] |

| NCI-H196 | Small-Cell Lung Cancer | Cell Viability | 367 | [8] |

| MM.1S | Multiple Myeloma | Cell Viability | 25 | [9] |

| U266 | Multiple Myeloma | Cell Viability | 250 | [1] |

| HCT-116 | Colorectal Cancer | Cell Viability | Varies | [10] |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | In vivo xenograft | - | [11] |

| PHTX-132Lu | Non-Small Cell Lung Cancer | In vivo xenograft | - | [11] |

| H295R | Adrenocortical Carcinoma | In vivo xenograft | - | [12] |

Downstream Cellular Consequences of UBA1 Inhibition

Inhibition of UBA1 by TAK-243 triggers a cascade of cellular events, primarily stemming from the disruption of protein homeostasis.

Induction of the Unfolded Protein Response (UPR)

The accumulation of unfolded and misfolded proteins due to the blockade of their proteasomal degradation leads to endoplasmic reticulum (ER) stress and activation of the Unfolded Protein Response (UPR).[13][14] This is a key mechanism of TAK-243-induced cell death. The UPR is mediated by three main sensor proteins: IRE1α, PERK, and ATF6.

Impairment of DNA Damage Repair (DDR)

Ubiquitination plays a critical role in the DNA damage response by mediating the recruitment of repair factors to sites of DNA lesions. TAK-243 has been shown to impair DNA double-strand break repair.[8][15] By inhibiting the ubiquitination of key DDR proteins, TAK-243 sensitizes cancer cells to DNA-damaging agents.

Cell Cycle Arrest

Proper progression through the cell cycle is tightly regulated by the timely degradation of key cell cycle proteins, a process mediated by the UPS. Inhibition of UBA1 by TAK-243 leads to the accumulation of these proteins, resulting in cell cycle arrest, typically at the G2/M phase.[15]

Experimental Protocols

A variety of in vitro and in vivo assays are employed to characterize the molecular targets and cellular effects of TAK-243.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.

Protocol:

-

Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of TAK-243 and incubate for the desired time period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values using appropriate software.[1][16][17][18]

Western Blot for Ubiquitinated Proteins

This technique is used to detect the levels of total ubiquitinated proteins and specific ubiquitinated substrates.

Protocol:

-

Treat cells with TAK-243 for the desired time and concentration.

-

Lyse the cells in a buffer containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619).

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones) or a specific protein of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19][20][21][22][23]

Antibodies for UPR and DDR Analysis:

-

UPR: Antibodies against BiP/GRP78, IRE1α (and its phosphorylated form), PERK (and its phosphorylated form), ATF6, ATF4, and CHOP.[13][14][24][25]

-

DDR: Antibodies against γH2AX, 53BP1, RAD51, and BRCA1.[26][27]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a drug to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

-

Treat intact cells with TAK-243 or vehicle control.

-

Heat the cell suspensions at a range of temperatures.

-

Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble target protein (UBA1) remaining at each temperature by Western blotting.

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the drug indicates target engagement.[5][7][9][28][29]

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of TAK-243 in a living organism.

Protocol:

-

Implant human cancer cells subcutaneously into immunocompromised mice (e.g., NOD/SCID or nude mice).

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer TAK-243 (e.g., 20 mg/kg, intravenously, twice weekly) or vehicle to the respective groups.[8][11]

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blotting for ubiquitinated proteins, immunohistochemistry for apoptosis markers like cleaved caspase-3).[12][30]

Conclusion

TAK-243 is a highly specific and potent inhibitor of the ubiquitin-activating enzyme UBA1. Its mechanism of action, involving the formation of a TAK-243-ubiquitin adduct, leads to the global shutdown of ubiquitination. This results in significant proteotoxic stress, induction of the unfolded protein response, impairment of DNA damage repair, and cell cycle arrest, ultimately leading to apoptotic cell death in cancer cells. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of TAK-243 and other modulators of the ubiquitin-proteasome system, paving the way for the development of novel cancer therapeutics.

References

- 1. ch.promega.com [ch.promega.com]

- 2. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BiTE® Xenograft Protocol [protocols.io]

- 5. oncotarget.com [oncotarget.com]

- 6. Probe TAK-243 | Chemical Probes Portal [chemicalprobes.org]

- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ER Stress Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 14. Antibodies for ER Stress | Proteintech Group [ptglab.com]

- 15. researchgate.net [researchgate.net]

- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 17. OUH - Protocols [ous-research.no]

- 18. promega.com [promega.com]

- 19. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. resources.rndsystems.com [resources.rndsystems.com]